Synthesis of 1-bromo-1-nitrooctan-2-ol from octanal
Synthesis of 1-bromo-1-nitrooctan-2-ol from octanal
An In-depth Technical Guide to the Synthesis of 1-bromo-1-nitrooctan-2-ol from Octanal
Introduction
The synthesis of highly functionalized aliphatic compounds is a cornerstone of modern organic chemistry, providing essential building blocks for pharmaceuticals, agrochemicals, and materials science. Among these, β-bromo-β-nitro alcohols represent a versatile class of synthetic intermediates. The presence of three distinct functional groups—a hydroxyl, a nitro, and a bromo group on adjacent carbons—offers a rich platform for subsequent chemical transformations. The nitro group can be reduced to an amine, yielding valuable 1,2-amino alcohols, or converted into a carbonyl group via the Nef reaction.[1][2][3] The bromine atom serves as a good leaving group for nucleophilic substitution reactions, while the alcohol can be oxidized or otherwise modified.
This technical guide provides a comprehensive overview of a reliable two-step synthetic route to 1-bromo-1-nitrooctan-2-ol, starting from the readily available precursor, octanal. The synthesis involves an initial base-catalyzed Henry (nitroaldol) reaction, followed by an α-bromination of the resulting nitro alcohol. This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but a detailed examination of the underlying mechanisms, experimental considerations, and safety imperatives.
Synthetic Workflow Overview
The transformation of octanal to 1-bromo-1-nitrooctan-2-ol is achieved through a sequential two-step process. The first step establishes the carbon-carbon bond and introduces the nitro and hydroxyl functionalities. The second step introduces the bromine atom alpha to the nitro group.
Caption: Two-step synthesis of 1-bromo-1-nitrooctan-2-ol.
Part 1: Synthesis of 1-nitrooctan-2-ol via the Henry Reaction
The first stage of the synthesis is the Henry reaction, a classic carbon-carbon bond-forming reaction that couples a nitroalkane with an aldehyde or ketone.[1][4] Discovered by Louis Henry in 1895, this nitroaldol reaction is one of the most effective methods for preparing β-nitro alcohols.[1][2]
Mechanism of the Henry Reaction
The reaction proceeds via a base-catalyzed mechanism involving three key steps. All steps in the Henry reaction are reversible.[1]
-
Deprotonation: A base abstracts an acidic α-proton from nitromethane (pKa ≈ 10 in water) to form a resonance-stabilized nitronate anion.[5] This anion is the key nucleophile in the reaction.
-
Nucleophilic Attack: The carbon atom of the nitronate anion attacks the electrophilic carbonyl carbon of octanal. This forms a new carbon-carbon bond and generates a β-nitro alkoxide intermediate.
-
Protonation: The alkoxide intermediate is protonated by the conjugate acid of the base (or the solvent, such as water or ethanol) to yield the final product, 1-nitrooctan-2-ol.[5][6]
Expertise in Practice: Controlling the Henry Reaction
While the Henry reaction is robust, its outcome is sensitive to the choice of catalyst and conditions. The primary competing reaction is dehydration of the β-nitro alcohol product to form a nitroalkene, which is favored by stronger bases and higher temperatures.[7][8] Therefore, for the isolation of 1-nitrooctan-2-ol, the use of catalytic amounts of a base under mild temperature conditions is crucial.[7] The reaction's reversibility can also impact yield; however, for simple aliphatic aldehydes like octanal, the equilibrium generally favors the product.
Experimental Protocol: Synthesis of 1-nitrooctan-2-ol
This protocol is adapted from general procedures for Henry reactions with aliphatic aldehydes.[9]
Materials and Equipment:
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Standard laboratory glassware for work-up
-
Rotary evaporator
Reagents:
-
Octanal
-
Nitromethane
-
Sodium hydroxide (NaOH)
-
Ethanol (or Methanol)
-
Hydrochloric acid (HCl), dilute (e.g., 1 M)
-
Diethyl ether (or Ethyl acetate) for extraction
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve octanal (e.g., 0.1 mol) in ethanol (100 mL). Cool the flask to 0-5 °C using an ice bath.
-
Base and Nitromethane Addition: In a separate beaker, prepare a solution of nitromethane (e.g., 0.12 mol, 1.2 equivalents) and a catalytic amount of aqueous NaOH solution (e.g., 2 mL of 2 M solution).
-
Reaction Execution: Add the nitromethane-NaOH solution dropwise to the stirred octanal solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture back to 0-5 °C.
-
Slowly neutralize the mixture by adding dilute HCl until the pH is approximately 7.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add 100 mL of deionized water and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash them sequentially with deionized water (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 1-nitrooctan-2-ol.
-
-
Purification: The crude product, typically a pale yellow oil, can be purified by flash column chromatography on silica gel if necessary.
Part 2: α-Bromination of 1-nitrooctan-2-ol
The second step involves the selective bromination of the carbon atom bearing the nitro group. This transformation leverages the enhanced acidity of the α-proton, a direct consequence of the powerful electron-withdrawing nature of the nitro group.
Mechanism of Bromination
Similar to the Henry reaction, this process is initiated by a base.
-
Deprotonation: A base (e.g., hydroxide) removes the acidic α-proton from 1-nitrooctan-2-ol, regenerating the nitronate anion.
-
Nucleophilic Attack on Bromine: The nucleophilic carbon of the nitronate anion attacks a molecule of elemental bromine (Br₂). This forms the C-Br bond and displaces a bromide ion (Br⁻). The result is the target molecule, 1-bromo-1-nitrooctan-2-ol.[10]
Expertise in Practice: Ensuring Selectivity
The key to this step is controlling the stoichiometry and reaction temperature. The reaction is typically performed at or below room temperature to minimize potential side reactions. The use of one equivalent of base and one equivalent of bromine is critical to ensure mono-bromination. The presence of the hydroxyl group does not typically interfere under these basic conditions, as the α-proton of the nitroalkane is significantly more acidic than the alcoholic proton.
Experimental Protocol: Synthesis of 1-bromo-1-nitrooctan-2-ol
This procedure is based on established methods for the α-halogenation of nitroalkanes.[10][11]
Materials and Equipment:
-
Three-neck round-bottom flask with magnetic stirrer
-
Two dropping funnels
-
Low-temperature bath (ice-salt or cryocooler)
-
Standard laboratory glassware for work-up
Reagents:
-
1-nitrooctan-2-ol (from Part 1)
-
Bromine (Br₂)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol or Dichloromethane
-
Sodium thiosulfate solution (10% aqueous)
-
Diethyl ether (or Ethyl acetate)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a 250 mL three-neck flask equipped with a magnetic stirrer and two dropping funnels, dissolve the crude or purified 1-nitrooctan-2-ol (e.g., 0.05 mol) in methanol (80 mL). Cool the solution to 0 °C.
-
Reagent Preparation: Prepare a solution of NaOH (e.g., 0.05 mol, 1 equivalent) in water/methanol. In a separate dropping funnel, place a solution of bromine (e.g., 0.05 mol, 1 equivalent) in a small amount of methanol or dichloromethane.
-
Reaction Execution:
-
Slowly and simultaneously add the NaOH solution and the bromine solution to the stirred solution of 1-nitrooctan-2-ol. Maintain the temperature at 0-5 °C. The rate of addition should be controlled to keep the characteristic red-brown color of bromine from persisting.
-
After the addition is complete (approx. 1 hour), allow the reaction to stir for an additional 1-2 hours at 0-5 °C.
-
-
Work-up:
-
Quench the reaction by adding 10% aqueous sodium thiosulfate solution until the bromine color disappears completely.
-
Remove the bulk of the solvent via rotary evaporation.
-
Add 100 mL of water to the residue and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The final product, 1-bromo-1-nitrooctan-2-ol, can be purified by flash column chromatography (using a hexane/ethyl acetate gradient) to yield a pure product.
Quantitative Data and Characterization
The following table summarizes the key quantitative parameters for this synthesis.
| Parameter | Reactant/Product | Molecular Weight ( g/mol ) | Moles (example) | Equivalents | Expected Yield |
| Step 1 | Octanal | 128.21 | 0.1 | 1.0 | - |
| Nitromethane | 61.04 | 0.12 | 1.2 | - | |
| 1-Nitrooctan-2-ol | 189.24 | - | - | 70-85% | |
| Step 2 | 1-Nitrooctan-2-ol | 189.24 | 0.05 | 1.0 | - |
| Bromine (Br₂) | 159.81 | 0.05 | 1.0 | - | |
| 1-Bromo-1-nitrooctan-2-ol | 268.13[12] | - | - | 75-90% |
Characterization of 1-bromo-1-nitrooctan-2-ol:
-
Appearance: Typically a pale yellow oil.
-
Molecular Formula: C₈H₁₆BrNO₃[12]
-
Molecular Weight: 268.13 g/mol [12]
-
¹H NMR & ¹³C NMR: Spectroscopy should confirm the presence of the alkyl chain, the CH(OH) group, and the CH(Br)(NO₂) group, with characteristic chemical shifts.
-
FTIR (cm⁻¹): Expected to show strong absorbances for O-H stretch (~3400), C-H stretch (~2850-2950), asymmetric and symmetric N-O stretches for the nitro group (~1550 and ~1370), and C-Br stretch.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak and a characteristic isotopic pattern for bromine.
Critical Safety Considerations
The reagents used in this synthesis are hazardous and must be handled with extreme caution in a well-ventilated fume hood.
-
Nitromethane: This is a flammable liquid and is toxic upon inhalation or ingestion. Critically, it can form explosive mixtures, especially when heated or mixed with bases, acids, or oxidizing agents.[13][14] Avoid shock, friction, and confinement at elevated temperatures.[13] Use non-sparking tools and ensure proper grounding of equipment.[15][16]
-
Bromine: Liquid bromine is highly corrosive and causes severe burns on contact. The vapor is extremely toxic and damaging to the respiratory system. Always handle bromine in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.
-
Octanal: A flammable liquid and irritant.
-
Sodium Hydroxide: A corrosive solid that can cause severe burns.
Personal Protective Equipment (PPE):
-
Safety goggles and a face shield.
-
Chemical-resistant gloves (e.g., Viton or a suitable laminate for both bromine and organic solvents).
-
Flame-retardant lab coat.
-
Ensure an emergency eyewash station and safety shower are immediately accessible.
Waste Disposal:
-
Halogenated organic waste should be collected in a designated container.
-
Aqueous waste should be neutralized before disposal.
-
Follow all institutional and local regulations for chemical waste disposal.
References
-
Wikipedia. Henry reaction. [Link]
-
Organic Chemistry Portal. Henry Reaction. [Link]
-
Abdellattif, M. and Mohamed, H. (2018) Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8, 139-155. [Link]
-
MDPI Encyclopedia. Nitroaldol Reaction. [Link]
-
Marques, M. M. B. (2011). Organocatalytic Enantioselective Henry Reactions. Symmetry, 3(2), 220-245. [Link]
-
Soudy, C., et al. (2011). Investigation of Solvent Effects on the Rate and Stereoselectivity of the Henry Reaction. The Journal of Physical Chemistry B, 115(51), 15338-15344. [Link]
-
Grokipedia. Henry reaction. [Link]
-
Master Organic Chemistry. Henry Reaction. [Link]
-
Cantillo, D., & Kappe, C. O. (2014). Safe use of Nitromethane for Aldol Reactions in Flow. ORCA – Online Research @ Cardiff. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Nitromethane. [Link]
-
PENTA. Nitromethane - SAFETY DATA SHEET. [Link]
-
Loba Chemie. NITROMETHANE FOR SYNTHESIS - Safety Data Sheet. [Link]
-
Ekeeda. (2019). Reaction of Nitroalkane With Bromine NaOH - Compounds Containing Nitrogen. YouTube. [Link]
-
PubChem. 1-Bromo-1-nitro-octan-2-OL. [Link]
-
Carl ROTH. Safety Data Sheet: Nitromethane. [Link]
-
Concellón, J. M., et al. (2004). Efficient Addition Reaction of Bromonitromethane to Aldehydes Catalyzed by NaI: A New Route to 1-Bromo-1-nitroalkan-2-ols under Very Mild Conditions. The Journal of Organic Chemistry, 69(20), 6923-6924. [Link]
Sources
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Henry Reaction [organic-chemistry.org]
- 8. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. 1-Bromo-1-nitrooctan-2-ol | C8H16BrNO3 | CID 351879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. nj.gov [nj.gov]
- 14. NITROMETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. pentachemicals.eu [pentachemicals.eu]
- 16. lobachemie.com [lobachemie.com]
